(Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide
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Overview
Description
(Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is a synthetic organic compound characterized by the presence of a tetrazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized through the cyclization of an azide with a nitrile compound under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the tetrazole intermediate.
Formation of the But-2-enamide Moiety: The final step involves the coupling of the tetrazole-chlorophenyl intermediate with a but-2-enamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-enamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the tetrazole ring or the chlorophenyl group, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the but-2-enamide moiety, while reduction can produce reduced tetrazole or chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
(Z)-N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(Z)-N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, influences its reactivity and interactions with molecular targets, setting it apart from similar compounds with different substituents.
Properties
IUPAC Name |
(Z)-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c1-2-3-12(19)14-8-11-15-16-17-18(11)10-6-4-9(13)5-7-10/h2-7H,8H2,1H3,(H,14,19)/b3-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGKCMMPKRPPGT-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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